

AS1842856: A Selective Foxo1 Inhibitor for Research and Drug Discovery

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Compound of Interest

Compound Name: AS1842856

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

AS1842856 is a potent and selective small-molecule inhibitor of the Forkhead box protein O1 (Foxo1), a key transcription factor in the insulin signaling pathway.[1][2] This document provides a comprehensive technical overview of **AS1842856**, including its mechanism of action, physicochemical properties, and its application in various in vitro and in vivo models. Detailed experimental protocols and data are presented to facilitate its use in research and drug development. Recent findings on its potential off-target effects are also discussed.

Introduction

Forkhead box protein O1 (Foxo1) is a critical transcription factor that integrates insulin signaling with the regulation of metabolic homeostasis.[3] It plays a pivotal role in diverse cellular processes, including gluconeogenesis, adipogenesis, cell cycle control, and apoptosis.[3][4] Dysregulation of Foxo1 activity is implicated in various metabolic disorders, most notably type 2 diabetes.[5] **AS1842856** has emerged as a valuable chemical probe to investigate the physiological and pathological roles of Foxo1 and as a potential therapeutic agent.[5][6] This quinolone derivative selectively binds to the active, dephosphorylated form of Foxo1, thereby inhibiting its transcriptional activity.[1][7]

Physicochemical Properties of AS1842856

AS1842856, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a cell-permeable compound.[7] Its key properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid	[7]
Molecular Formula	C ₁₈ H ₂₂ FN ₃ O ₃	[7][8]
Molecular Weight	347.38 g/mol	[7]
CAS Number	836620-48-5	[7]
Solubility	Soluble in DMSO (0.5 mg/mL)	[8]

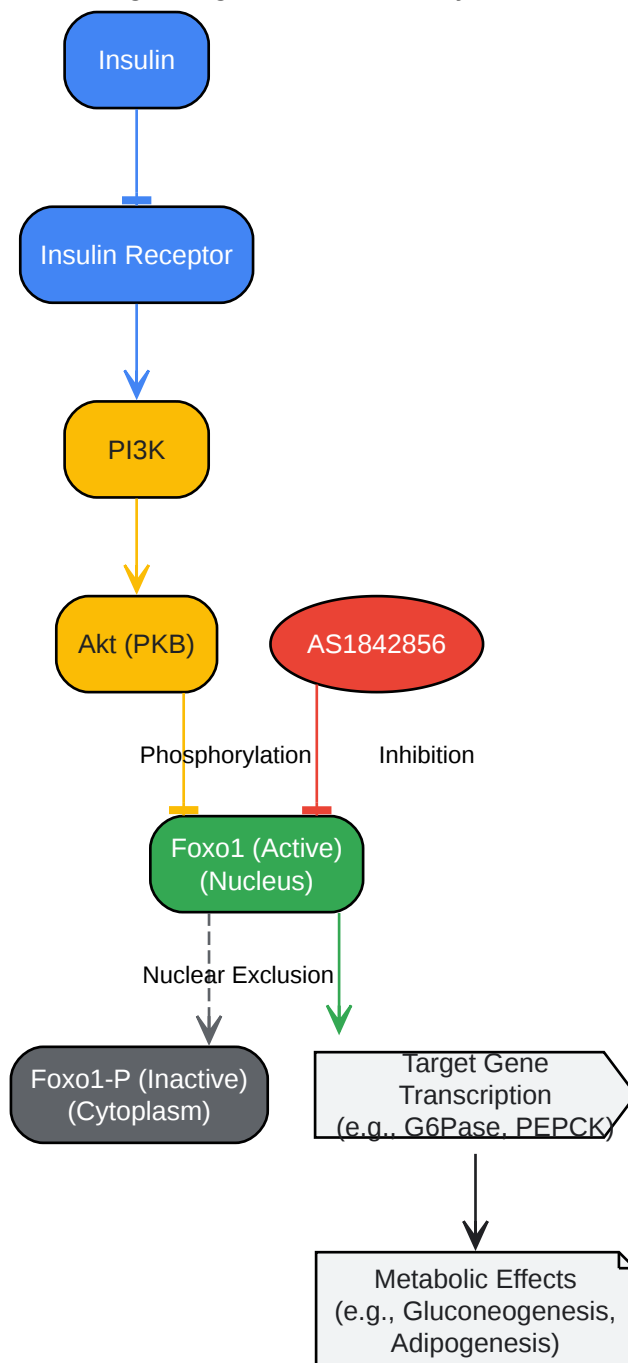
Mechanism of Action

AS1842856 functions as a selective inhibitor of Foxo1. Its mechanism involves direct binding to the dephosphorylated, active form of Foxo1, which prevents its interaction with DNA and subsequent transactivation of target genes.[1][3] It does not bind to the phosphorylated, inactive form of Foxo1.[1] This targeted action leads to the suppression of Foxo1-mediated cellular processes.

Recent studies have suggested that **AS1842856** may also exhibit off-target activity by directly inhibiting Glycogen Synthase Kinase 3 (GSK3).[9][10] This dual inhibition of both Foxo1 and GSK3 may contribute to its observed cytotoxic effects in certain cancer cell lines.[9][10]

Signaling Pathway of Foxo1 Inhibition by AS1842856

Foxo1 Signaling and Inhibition by AS1842856



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Caption: Foxo1 signaling pathway and the inhibitory action of **AS1842856**.

Quantitative Data

The inhibitory activity and selectivity of **AS1842856** have been characterized in various assays.

Parameter	Value	Cell Line/Assay	Reference
IC ₅₀ (Foxo1)	33 nM	HepG2 cell-based reporter assay	[1][2][11]
IC ₅₀ (Foxo3a)	> 1 µM	HepG2 cell-based reporter assay	[2]
IC ₅₀ (Foxo4)	> 1 µM	HepG2 cell-based reporter assay	[2]
Inhibition of Foxo1-mediated promoter activity	70% at 0.1 µM	HepG2 cells	[1]
Inhibition of Foxo3a-mediated promoter activity	3% at 0.1 µM	HepG2 cells	[1]
Inhibition of Foxo4-mediated promoter activity	20% at 0.1 µM	HepG2 cells	[1]
Oral Bioavailability (Rats)	1.47%	Wistar rats	[5]

Key Experimental Applications and Protocols

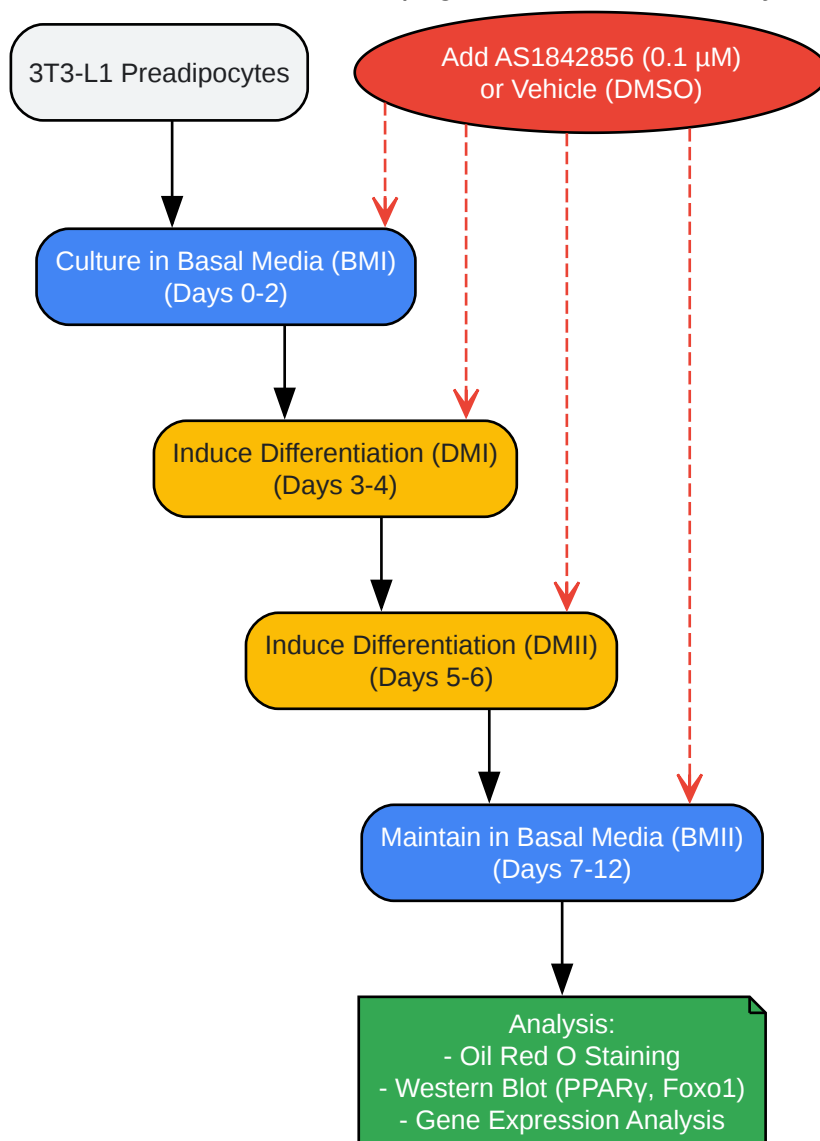
AS1842856 has been utilized in a range of studies to elucidate the role of Foxo1 in metabolic processes.

Inhibition of Adipogenesis in 3T3-L1 Preadipocytes

Persistent treatment with **AS1842856** has been shown to almost completely suppress the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[3][12][13] This effect is associated with the downregulation of the master adipogenic regulator PPAR γ and mitochondrial proteins.[3]

Experimental Workflow for Adipogenesis Inhibition Assay

Workflow for 3T3-L1 Adipogenesis Inhibition Assay



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Caption: Experimental workflow for studying the effect of **AS1842856** on adipogenesis.

Protocol: Inhibition of 3T3-L1 Adipocyte Differentiation

- Cell Culture: Culture 3T3-L1 preadipocytes in Basal Medium I (BMI) until confluence.
- Differentiation Induction:

- Two days post-confluence (Day 0), replace BMI with Differentiation Medium I (DMI) containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX).
- On Day 2, replace DMI with Differentiation Medium II (DMII) containing insulin.
- On Day 4, replace DMII with Basal Medium II (BMII) and maintain the culture until Day 8-12, replacing the medium every two days.
- **AS1842856 Treatment:** Add **AS1842856** (e.g., 0.1 μ M) or vehicle control (e.g., 0.1% DMSO) to the culture medium throughout the differentiation process (Days 0-12) or at specific stages as required by the experimental design.^[3]
- **Analysis of Adipogenesis:**
 - **Oil Red O Staining:** On Day 8-12, fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation. Quantify by extracting the dye and measuring absorbance.
 - **Western Blotting:** Lyse cells at different time points and perform Western blot analysis for key proteins such as Foxo1, phospho-Foxo1, and PPAR γ .
 - **Gene Expression Analysis:** Extract RNA and perform qRT-PCR to analyze the expression of adipogenic marker genes.

Suppression of Hepatic Gluconeogenesis

AS1842856 has been demonstrated to inhibit hepatic glucose production by suppressing the mRNA levels of key gluconeogenic enzymes, glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).^[3]

Protocol: In Vitro Gluconeogenesis Assay in HepG2 Cells

- **Cell Culture and Transfection:** Culture HepG2 cells and transiently transfect with a Foxo1 expression vector and a luciferase reporter plasmid containing the insulin response element.
- **Treatment:** Treat the transfected cells with varying concentrations of **AS1842856** or insulin as a positive control.

- **Luciferase Reporter Assay:** After incubation, lyse the cells and measure luciferase activity to determine the effect of **AS1842856** on Foxo1-mediated transactivation.
- **Gene Expression Analysis:** In parallel experiments with non-transfected HepG2 or primary hepatocytes, treat cells with **AS1842856** and analyze the mRNA levels of G6Pase and PEPCK using qRT-PCR.

In Vivo Studies in Diabetic Mouse Models

Oral administration of **AS1842856** to diabetic db/db mice has been shown to significantly reduce fasting plasma glucose levels.[\[1\]](#)[\[3\]](#)

Protocol: In Vivo Efficacy in db/db Mice

- **Animal Model:** Use male db/db mice, a model for type 2 diabetes.
- **Drug Administration:** Administer **AS1842856** orally at a specified dose (e.g., 100 mg/kg).[\[5\]](#)
- **Blood Glucose Monitoring:** Measure fasting blood glucose levels at various time points post-administration.
- **Pyruvate Tolerance Test:** To assess the effect on hepatic gluconeogenesis, perform a pyruvate tolerance test by injecting pyruvate and monitoring blood glucose levels.[\[5\]](#)
- **Gene Expression Analysis:** At the end of the study, sacrifice the animals, collect liver tissue, and analyze the expression of gluconeogenic genes (G6Pase, PEPCK) by qRT-PCR.

Potential Therapeutic Applications

The ability of **AS1842856** to inhibit Foxo1 suggests its potential therapeutic utility in several disease areas:

- **Type 2 Diabetes:** By suppressing hepatic gluconeogenesis, **AS1842856** can help lower blood glucose levels.[\[1\]](#)[\[5\]](#)
- **Obesity:** Through the inhibition of adipogenesis, it may have anti-obesity effects.[\[3\]](#)[\[12\]](#)[\[13\]](#)

- Cancer: **AS1842856** has shown cytotoxic effects in certain cancer cell lines, such as B-cell acute lymphoblastic leukemia (B-ALL), partly through its dual inhibition of Foxo1 and GSK3. [9][10]
- Inflammatory Diseases: Foxo1 is implicated in the regulation of immune responses, and its inhibition may be beneficial in certain inflammatory conditions.[14]
- Wound Healing: Local application of **AS1842856** has been shown to improve connective tissue healing in a diabetic minipig model.[15]

Conclusion

AS1842856 is a valuable pharmacological tool for studying the multifaceted roles of Foxo1 in health and disease. Its selectivity for Foxo1, though potentially coupled with off-target effects on GSK3, makes it a subject of ongoing research for the development of novel therapeutics for metabolic disorders, cancer, and other conditions. The experimental protocols and data presented in this guide are intended to support researchers in effectively utilizing **AS1842856** in their investigations. As with any pharmacological agent, careful consideration of its on- and off-target effects is crucial for the accurate interpretation of experimental results.

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